molecular formula C22H24N2O4 B2678309 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE CAS No. 862832-16-4

2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE

Cat. No.: B2678309
CAS No.: 862832-16-4
M. Wt: 380.444
InChI Key: YAMUFDAEZPYKSS-UHFFFAOYSA-N
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Description

2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of both ethoxy and methoxy groups further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1,2-dimethylindole with an appropriate aldehyde, followed by amide formation with an ethoxy-methoxy substituted benzylamine. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The ethoxy and methoxy groups may enhance its binding affinity and specificity. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE lies in its combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-28-18-11-10-15(12-19(18)27-4)13-23-22(26)21(25)20-14(2)24(3)17-9-7-6-8-16(17)20/h6-12H,5,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFDAEZPYKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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